2-Cyclohexyl-thiazolidine-4-carboxylic acid

Drug Discovery Medicinal Chemistry Physicochemical Property Analysis

This 2-cyclohexyl-thiazolidine-4-carboxylic acid (CAS 56888-62-1) is a privileged heterocyclic building block with a unique cyclohexyl substituent that delivers balanced lipophilicity (XLogP3 = 0.1) and a TPSA of 74.6 Ų—ideal for designing peptidomimetics, chiral ligands, and EDG3 antagonist scaffolds. Unlike 2-aryl or simple 2-alkyl analogs, the cyclohexyl group introduces distinct conformational constraint and hydrophobic surface area, offering superior metabolic stability and target-binding profiles. Available at ≥98% purity from global suppliers, it is suited for lead optimization, cysteine prodrug evaluation, and antioxidant research. Secure your research-grade material now to accelerate your drug discovery programs.

Molecular Formula C10H17NO2S
Molecular Weight 215.31
CAS No. 56888-62-1
Cat. No. B2547645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexyl-thiazolidine-4-carboxylic acid
CAS56888-62-1
Molecular FormulaC10H17NO2S
Molecular Weight215.31
Structural Identifiers
SMILESC1CCC(CC1)C2NC(CS2)C(=O)O
InChIInChI=1S/C10H17NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h7-9,11H,1-6H2,(H,12,13)
InChIKeyNGEBHQSOFHCRQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclohexyl-thiazolidine-4-carboxylic acid (CAS 56888-62-1): A Lipophilic Thiazolidine Scaffold for Drug Discovery and Chemical Biology


2-Cyclohexyl-thiazolidine-4-carboxylic acid (CAS 56888-62-1) is a heterocyclic building block belonging to the thiazolidine-4-carboxylic acid class. Its structure features a saturated thiazolidine ring substituted at the 2-position with a cyclohexyl group [1]. This cyclohexyl substituent imparts enhanced lipophilicity compared to smaller alkyl or aryl analogs, as reflected by its calculated XLogP3 value of 0.1 [1]. The compound is commercially available with purities ranging from 95% to 98%, and its structural properties, including a topological polar surface area of 74.6 Ų, position it as a versatile intermediate for the design of peptidomimetics and chiral ligands [1].

Why 2-Cyclohexyl-thiazolidine-4-carboxylic acid Cannot Be Interchanged with Common 2-Aryl or 2-Alkyl Thiazolidine Analogs


Within the thiazolidine-4-carboxylic acid family, the nature of the C-2 substituent is a critical determinant of biological activity, physicochemical properties, and synthetic utility. While 2-aryl thiazolidines are widely studied for antioxidant activity [1] and 2-alkyl analogs have been investigated as EDG3 antagonists [2], the specific conformational and lipophilic profile conferred by the cyclohexyl group is distinct. Generic substitution with a 2-phenyl or 2-methyl derivative would result in a compound with significantly different lipophilicity (ΔXLogP3 > 1.0) and stereoelectronic properties [3], which can alter target binding, metabolic stability, and overall performance in a given assay. The following evidence quantifies the differentiation of this specific compound relative to its closest analogs.

Quantitative Differentiation of 2-Cyclohexyl-thiazolidine-4-carboxylic acid: Comparative Evidence vs. Structural Analogs


Lipophilicity-Driven Differentiation: XLogP3 Comparison Against 2-Aryl and 2-Alkyl Analogs

The cyclohexyl substituent in 2-cyclohexyl-thiazolidine-4-carboxylic acid provides a distinct lipophilicity profile compared to commonly used analogs. Its calculated XLogP3 is 0.1 [1]. In contrast, the 2-phenyl analog (2-phenylthiazolidine-4-carboxylic acid) has a calculated XLogP3 of 1.3 [2], representing a 1.2 log unit increase in lipophilicity. This difference is significant for applications where moderate lipophilicity is required for balanced membrane permeability and aqueous solubility, such as in the design of CNS-penetrant or orally bioavailable compounds.

Drug Discovery Medicinal Chemistry Physicochemical Property Analysis

Molecular Topology Differentiation: Topological Polar Surface Area (TPSA) Comparison for Permeability Optimization

Topological Polar Surface Area (TPSA) is a key descriptor for predicting passive membrane permeability. 2-Cyclohexyl-thiazolidine-4-carboxylic acid exhibits a TPSA of 74.6 Ų [1]. This value is notably higher than that of 2-cyclohexyl-1,3-thiazolidine (TPSA = 24.3 Ų), which lacks the carboxylic acid group and is a distinct compound [2]. The 50.3 Ų difference underscores the functional group's contribution to polarity and hydrogen-bonding capacity. For scientists selecting building blocks, this TPSA value places the compound in a range often associated with oral bioavailability (typically TPSA < 140 Ų for CNS drugs, < 140-150 Ų for oral drugs), while the 2-cyclohexyl-1,3-thiazolidine analog is far more hydrophobic and may exhibit different pharmacokinetic behavior.

Medicinal Chemistry ADME Prediction Drug Design

Structural Context for EDG3 Antagonism: 2-Alkylthiazolidine-4-carboxylic Acids as a Privileged Scaffold

The 2-alkylthiazolidine-4-carboxylic acid scaffold, to which 2-cyclohexyl-thiazolidine-4-carboxylic acid belongs, has been identified as a novel class of EDG3 (S1P3) receptor antagonists. In a 3D pharmacophore-based screen, two 2-alkylthiazolidine-4-carboxylic acid compounds (RH00666 and RH00669) showed >30% inhibition of EDG3 at a concentration of 10 μM, without increasing intracellular calcium [Ca2+]i [1]. This established the scaffold as a non-phosphoric acid chemotype for targeting the S1P pathway, distinct from traditional phosphate-based agonists. While the exact activity of the 2-cyclohexyl derivative was not reported, its structural classification as a 2-alkylthiazolidine-4-carboxylic acid places it within this privileged class for EDG receptor modulation.

GPCR Pharmacology Sphingosine-1-Phosphate (S1P) Pathway Medicinal Chemistry

Cysteine Prodrug Potential and Antioxidant Activity of Thiazolidine-4-Carboxylic Acid Scaffold

Thiazolidine-4-carboxylic acids are established as prodrugs of L-cysteine, designed to provide a non-toxic source of this sulfhydryl amino acid for intracellular glutathione (GSH) synthesis [1]. The antioxidant properties of 2-aryl thiazolidine-4-carboxylic acid derivatives have been quantified via DPPH radical scavenging assays, where the nature of the C-2 substituent directly impacts activity [2]. Specifically, for 2-aryl analogs, compounds with -OCH3 substituents exhibited enhanced radical scavenging compared to -Cl, -F, or -NO2 derivatives [2]. As a 2-alkyl derivative, 2-cyclohexyl-thiazolidine-4-carboxylic acid is structurally positioned for evaluation in this context, with its cyclohexyl group offering a distinct steric and electronic profile compared to the extensively studied aryl series.

Antioxidant Therapy Oxidative Stress Prodrug Design

High-Value Application Scenarios for 2-Cyclohexyl-thiazolidine-4-carboxylic acid in Drug Discovery and Chemical Biology


Design and Synthesis of EDG3 (S1P3) Receptor Antagonists

Based on the established class-level evidence that 2-alkylthiazolidine-4-carboxylic acids are EDG3 antagonists [1], this compound serves as a privileged core scaffold. Its moderate lipophilicity (XLogP3 = 0.1) [2] offers a balanced starting point for lead optimization aimed at improving oral bioavailability or CNS penetration, avoiding the high lipophilicity of some aryl analogs.

Exploration of Cysteine Prodrugs and Antioxidant Agents

As a 2-alkyl thiazolidine-4-carboxylic acid, this compound can be evaluated as a cysteine prodrug and antioxidant. The cyclohexyl group provides a distinct steric and electronic environment compared to the more commonly studied 2-aryl series [3]. Its unique properties may influence the rate of non-enzymatic ring opening and subsequent cysteine release, offering a novel vector for modulating antioxidant effects in cellular models.

Synthesis of Chiral Ligands and Peptidomimetics

The rigid thiazolidine core, combined with the carboxylic acid handle, makes this compound a valuable building block for constructing chiral ligands and peptidomimetics [2]. Its calculated TPSA of 74.6 Ų and XLogP3 of 0.1 are within favorable ranges for designing molecules with drug-like properties, and the cyclohexyl group introduces conformational constraint and hydrophobic surface area distinct from smaller alkyl or aromatic groups.

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